6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide
Overview
Description
“6-Chloro-N’-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide” is a chemical compound used in scientific research for diverse applications. It’s a heterocyclic derivative and can be used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, the core structure of the compound, has been extensively studied. Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis
The molecular formula of the compound is C15H10Cl2N4O, with an average mass of 333.172 Da and a monoisotopic mass of 332.023163 Da .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones, which is compatible with a broad range of functional groups . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis Techniques: Researchers have developed efficient synthesis methods for N-fused heterocyclic compounds, including derivatives of imidazo[1,2-a]pyridine, through five-component cascade reactions. These methods emphasize operational simplicity, the use of environmentally benign solvents, and the tolerance of a wide variety of functional groups (Hosseini & Bayat, 2019).
Biological and Pharmacological Activities
- Antifungal Activities: Novel derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for antifungal activity against various strains, with some compounds showing moderate activity. These studies help in understanding the potential pharmaceutical applications of these compounds (Göktaş et al., 2014).
Sensor Applications
- Fluorescent Sensors: A fluorescent sensor based on imidazo[1,2-a]pyridine derivatives has been developed for the detection of Al3+ ions. This sensor demonstrates high sensitivity and selectivity, showcasing the potential of these compounds in environmental monitoring and diagnostics (Li & Xiao, 2016).
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel: Imidazo[1,2-a]pyridine derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies provide insights into the mechanisms of corrosion inhibition and the potential industrial applications of these compounds (Salim et al., 2021).
properties
IUPAC Name |
6-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]imidazo[1,2-a]pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-11-5-6-14-19-13(9-21(14)8-11)15(22)20-18-7-10-3-1-2-4-12(10)17/h1-9H,(H,20,22)/b18-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUQQTQVDSDFJI-CNHKJKLMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CN3C=C(C=CC3=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN3C=C(C=CC3=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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